molecular formula C16H23NO4 B2563171 tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate CAS No. 1333744-04-9

tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate

Cat. No.: B2563171
CAS No.: 1333744-04-9
M. Wt: 293.363
InChI Key: CJIMZRONDVTFPH-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines and phenols during multi-step synthesis .

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. It acts as a probe to investigate the binding sites and mechanisms of various enzymes .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds .

Industry

In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxan-4-yl group provides structural stability and enhances the binding affinity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-16(8-10-20-11-9-16)12-4-6-13(18)7-5-12/h4-7,18H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIMZRONDVTFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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